N-Methyl-3-(p-tolyloxy)propan-1-amine
Overview
Description
“N-Methyl-3-(p-tolyloxy)propan-1-amine” is a compound with the molecular formula C17H21NO . It is also known by other names such as “N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine” and "N-Methyl-gamma-(4-methylphenoxy)benzenepropanamine" .
Molecular Structure Analysis
The molecular weight of “N-Methyl-3-(p-tolyloxy)propan-1-amine” is 255.35 g/mol . The InChI string representation of its structure isInChI=1S/C17H21NO/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.35 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 21.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Synthesis Applications
Reductive Amination Synthesis : N-Methyl- and N-alkylamines, including structures like N-Methyl-3-(p-tolyloxy)propan-1-amine, are synthesized using cobalt oxide nanoparticles in a reductive amination process. This process, involving inexpensive nitroarenes or amines and formaldehyde or aldehydes, is crucial in producing various N-methyl- and N-alkylamines and amino acid derivatives, demonstrating its importance in academic research and industrial production (Senthamarai et al., 2018).
Chemoselective Methylation : The selective N-methylation of bifunctionalized amines, including structures similar to N-Methyl-3-(p-tolyloxy)propan-1-amine, has been investigated using supercritical methanol. This method demonstrates significant improvements in chemoselectivity for N-methylation, highlighting its potential for synthesizing N-methylated amino alcohols and diamines (Oku et al., 2004).
Synthesis of Aminomethoxy Derivatives : Aminomethoxy derivatives of compounds structurally related to N-Methyl-3-(p-tolyloxy)propan-1-amine have been synthesized through Mannich condensation, yielding compounds with antimicrobial activity. This process is significant for developing new compounds with potential pharmaceutical applications (Mammadbayli et al., 2020).
Chemical Properties and Applications
Characterization of Pyrazole Derivatives : Studies on the reaction of hydroxymethyl pyrazole derivatives, related to N-Methyl-3-(p-tolyloxy)propan-1-amine, have led to the identification of several compounds with potential antitumor, antifungal, and antibacterial properties. This research is instrumental in identifying new pharmacophore sites for therapeutic applications (Titi et al., 2020).
Catalytic Applications in Medicinal Chemistry : The synthesis of N-methylated amines, including structures like N-Methyl-3-(p-tolyloxy)propan-1-amine, has been explored for medicinal applications, particularly in the development of antibiotics for veterinary use. This research demonstrates the role of stereoselective processes in synthesizing key intermediates for pharmaceutical compounds (Fleck et al., 2003).
- -tolyloxy)propan-1-amine, using supercritical methanol over solid acid and acid-base bifunctional catalysts, has been studied for its chemoselectivity and efficiency. This method applies to the synthesis of various N-methylated amino alcohols and diamines, suggesting its significance in chemical synthesis and industrial applications (Oku et al., 2004).
Synthesis of Antimicrobial Compounds : Mannich condensation of compounds structurally related to N-Methyl-3-(p-tolyloxy)propan-1-amine has led to the formation of aminomethoxy derivatives with notable antimicrobial activity. This synthesis route is important in the development of new antimicrobial agents (Mammadbayli et al., 2020).
Identification of Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : The synthesis and characterization of pyrazole derivatives, which include structures related to N-Methyl-3-(p-tolyloxy)propan-1-amine, have been instrumental in identifying new antitumor, antifungal, and antibacterial pharmacophore sites. This research highlights the potential for these compounds in therapeutic applications (Titi et al., 2020).
Medicinal Chemistry Applications : The role of N-methylated amines in the development of antibiotics, particularly for veterinary applications, is significant. Research on compounds like N-Methyl-3-(p-tolyloxy)propan-1-amine emphasizes the importance of stereoselective synthesis processes in creating effective medicinal compounds (Fleck et al., 2003).
properties
IUPAC Name |
N-methyl-3-(4-methylphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMQFLZQKLNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629786 | |
Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(p-tolyloxy)propan-1-amine | |
CAS RN |
915923-08-9 | |
Record name | N-Methyl-3-(4-methylphenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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